Methanedisulphonyl dichloride
Overview
Description
Synthesis Analysis
The synthesis of complexes related to methanedisulphonyl dichloride, such as disilver(I) methanedisulphonate complexes, involves reactions with methanedisulphonic acid and silver carbonate in water, followed by treatment with triphenylphosphine or triethylphosphite in dichloromethane under nitrogen. This process underpins the foundational chemistry for further derivations and applications of methanedisulphonyl-related compounds (Xian Tao et al., 2011).
Molecular Structure Analysis
An electron diffraction study of methane sulphonyl fluoride, a related compound, provides insights into the molecular geometry that might be relevant to understanding the structural aspects of methanedisulphonyl dichloride. Such analyses highlight the importance of electron pair repulsions in determining molecular geometry (I. Hargittai & M. Hargittai, 1973).
Chemical Reactions and Properties
Methanedisulphonyl dichloride undergoes various chemical reactions, including solvolysis and reactions with alkenes. These reactions are crucial for understanding its reactivity and potential applications in organic synthesis (R. Foon & A. Hambly, 1971). Additionally, free radical addition reactions involving methanedisulphonyl chlorides highlight its reactivity towards alkenes, showcasing its role in organic synthesis and potential for creating complex molecular structures (H. Goldwhite et al., 1965).
Physical Properties Analysis
While specific studies on the physical properties of methanedisulphonyl dichloride were not directly found, research on related compounds and their crystalline structures offers a basis for inferring its physical characteristics. Studies on the crystal structures of methane phase III, for example, contribute to our understanding of molecular interactions and physical properties in solid states (M. Neumann et al., 2003).
Chemical Properties Analysis
The chemical properties of methanedisulphonyl dichloride can be inferred from studies on its solvolysis and reactions with nucleophiles. These reactions provide insights into its chemical behavior, reactivity patterns, and the influence of solvent systems on its chemical transformations (R. Foon & A. Hambly, 1962).
Scientific Research Applications
1. Radical Addition Reactions
Methanedisulphonyl dichloride has been studied for its role in radical addition reactions. Goldwhite, Gibson, and Harris (1964, 1965) found that it reacts with hept-1-ene in the presence of benzoyl peroxide to produce γ-chlorooctanesulphonyl chloride and 1,3-dichlorooctane. This demonstrates the potential of methanedisulphonyl dichloride in synthetic organic chemistry, particularly in the generation of sulphones and chlorinated compounds (Goldwhite, Gibson, & Harris, 1964); (Goldwhite, Gibson, & Harris, 1965).
2. Metal Organic Chemical Vapor Deposition (MOCVD)
Tao et al. (2011) discussed the use of disilver(I) methanedisulphonate complexes in MOCVD. These complexes, synthesized from methanedisulphonic acid, showed potential in the deposition of silver films, indicating methanedisulphonyl dichloride’s relevance in materials science and nanotechnology (Tao et al., 2011).
3. Gas Sensing Technologies
Zhou et al. (2018) investigated the application of methanedisulphonyl dichloride in the development of gas sensors. They explored the synthesis of hierarchical ultrathin NiO nanoflakes for high-performance methane sensing, highlighting the utility of methanedisulphonyl dichloride in environmental monitoring and safety applications (Zhou et al., 2018).
Safety And Hazards
Future Directions
The philosophy of sustainable development is prevailing worldwide, and catalytic chemistry, which methanedisulphonyl dichloride is a part of, will play a crucial role in sustainable economic development . It is expected to continue to be used extensively in the biomedical industry and in the synthesis of pharmaceuticals, agrochemicals, and dyes .
properties
IUPAC Name |
methanedisulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Cl2O4S2/c2-8(4,5)1-9(3,6)7/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZQZHQHDMVGHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90206716 | |
Record name | Methanedisulphonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90206716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methanedisulphonyl dichloride | |
CAS RN |
5799-68-8 | |
Record name | Methanedisulfonyl dichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5799-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanedisulfonyl dichloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005799688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanedisulphonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90206716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methanedisulphonyl dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.865 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHANEDISULFONYL DICHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QBK9Z6LSV7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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